3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid
Overview
Description
3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
The compound 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid and its derivatives have been synthesized and tested for their biological activities. For example, a study synthesized novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates and tested their biological activity against bacterial strains and yeast. All compounds showed activity against Candida albicans, while one showed moderate activity against bacterial strains tested (Hachama et al., 2013).
Synthesis Techniques
Another study reported an effective method for synthesizing 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters. The study developed a novel zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides, providing access to these compounds in good to excellent yields (Peddinti et al., 2021).
Corrosion Inhibition
The compound has also been evaluated for its potential as a corrosion inhibitor. A study synthesized a new benzoxazin derivative, methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, and investigated its inhibitive action against the corrosion of carbon steel in an acidic solution. The study found the compound to be an effective corrosion inhibitor, with its efficiency increasing with concentration (Hachama et al., 2016).
Antibacterial Activity
1,4-Benzoxazinone derivatives have been synthesized and evaluated for their antibacterial activity. A study synthesized compounds with a 1,4-benzoxazine analogue structure and tested their antibacterial activity against various bacterial strains. Some derivatives showed good activity against specific bacterial strains, highlighting the potential of 1,4-benzoxazinone derivatives as antibacterial agents (Kadian et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-(2-Oxo-2H-1,4-Benzoxazin-3-yl)propanoic Acid is the production of hydroxamic acids from hydroxamic acid glucosides . This enzymatic activity is highly correlated with plant growth .
Mode of Action
The compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . The preferred substrate for this action is DIMBOA-beta-D-glucoside .
Biochemical Pathways
The compound affects the biochemical pathway that leads to the production of hydroxamic acids from hydroxamic acid glucosides . This pathway is crucial for plant defense against pests .
Result of Action
The result of the compound’s action is the production of hydroxamic acids from hydroxamic acid glucosides . This leads to an increased defense of young plant parts against pests .
Properties
IUPAC Name |
3-(2-oxo-1,4-benzoxazin-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10(14)6-5-8-11(15)16-9-4-2-1-3-7(9)12-8/h1-4H,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFJHLAHTBXAFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350680 | |
Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247571-62-6 | |
Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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